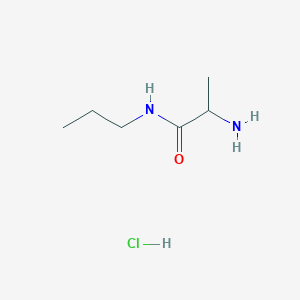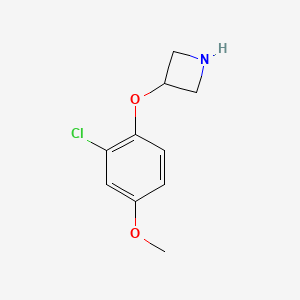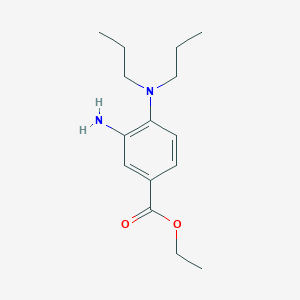![molecular formula C13H12BFO3 B1441741 [2-(4-Fluorophénoxymethyl)phényl]acide boronique CAS No. 1334325-11-9](/img/structure/B1441741.png)
[2-(4-Fluorophénoxymethyl)phényl]acide boronique
Vue d'ensemble
Description
“[2-(4-Fluorophenoxymethyl)phenyl]boronic acid” is a boronic acid derivative. It has the molecular formula C13H12BFO3 and a molecular weight of 246.04 . It is related to phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .
Molecular Structure Analysis
The molecular structure of “[2-(4-Fluorophenoxymethyl)phenyl]boronic acid” consists of a phenyl ring attached to a boron atom, which is also attached to two hydroxyl groups and a fluorophenoxymethyl group . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “[2-(4-Fluorophenoxymethyl)phenyl]boronic acid”, are often used as reactants in coupling reactions such as the Suzuki-Miyaura coupling . They can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Applications De Recherche Scientifique
Détection Fluorescente du Glucose
Le composé a été utilisé dans le développement d’un système de détection fluorescente rapide du glucose sanguin. Cela implique la synthèse d’un point quantique de carbone fonctionnalisé par un acide phénylboronique (2-FPBA-CD) capable de détecter rapidement le glucose dans le sang, offrant une large plage linéaire de réponse adaptée à la détection du glucose sérique .
Applications de Détection
Les acides boroniques, y compris les dérivés comme le [2-(4-Fluorophénoxymethyl)phényl]acide boronique, sont essentiels dans les applications de détection en raison de leur interaction avec les diols et les bases de Lewis fortes. Cette interaction est cruciale dans les dosages homogènes et la détection hétérogène, y compris à l’interface du matériau sensible ou au sein de l’échantillon en vrac .
Marquage Biologique
L’interaction clé du composé avec les diols s’étend également au marquage biologique. Il peut être utilisé pour la manipulation et la modification des protéines, ce qui est essentiel dans divers domaines de recherche tels que la protéomique et le développement de médicaments .
Développement Thérapeutique
Les acides boroniques sont utilisés dans le développement de produits thérapeutiques. Leur capacité à former des esters borates réversibles avec des structures de type diol en solution les rend précieux dans la conception de systèmes d’administration de médicaments et de produits pharmaceutiques .
Technologies de Séparation
Dans les technologies de séparation, le this compound peut être utilisé pour l’électrophorèse des molécules glyquées, ce qui facilite la séparation et l’analyse d’échantillons biologiques complexes .
Méthodes Analytiques
Ce composé est utilisé comme matériau de construction pour les microparticules dans les méthodes analytiques. Ces microparticules peuvent être utilisées dans divers dosages et outils diagnostiques, améliorant la détection et la mesure des substances biologiques et chimiques .
Électrolytes Polymérisés
Les esters de phénylboronique et de catéchol, qui peuvent être dérivés du this compound, sont prometteurs comme récepteurs d’anions pour les électrolytes polymères. Cette application est importante dans le domaine du stockage d’énergie et de la technologie des batteries .
Catalyse
Enfin, le composé est utilisé en catalyse, en particulier dans des réactions telles que l’amination intramoléculaire catalysée au rhodium et les réactions de couplage catalysées au palladium. Ces réactions sont fondamentales dans la synthèse de molécules organiques complexes .
Mécanisme D'action
Target of Action
The primary target of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, [2-(4-Fluorophenoxymethyl)phenyl]boronic acid acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by [2-(4-Fluorophenoxymethyl)phenyl]boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The pharmacokinetics of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid are largely determined by its properties as an organoboron reagent . These reagents are generally stable, readily prepared, and environmentally benign . .
Result of Action
The result of the action of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The stability and environmentally benign nature of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid also contribute to its efficacy under these conditions .
Analyse Biochimique
Biochemical Properties
[2-(4-Fluorophenoxymethyl)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and interaction with proteins. This compound has been shown to interact with enzymes such as lactate dehydrogenase, inhibiting its activity and thereby affecting cellular metabolism . Additionally, it can form reversible covalent bonds with diols, which makes it useful in the development of sensors for detecting carbohydrates and other biomolecules .
Cellular Effects
The effects of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with lactate dehydrogenase can lead to alterations in cellular metabolism, impacting the overall energy balance within the cell . Furthermore, its ability to form covalent bonds with diols can affect cell signaling pathways that rely on these molecules .
Molecular Mechanism
At the molecular level, [2-(4-Fluorophenoxymethyl)phenyl]boronic acid exerts its effects through several mechanisms. It binds to enzymes and proteins, inhibiting or activating their functions. For example, its inhibition of lactate dehydrogenase occurs through the formation of a covalent bond with the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, its interaction with diols involves the formation of cyclic esters, which can alter the structure and function of the target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
[2-(4-Fluorophenoxymethyl)phenyl]boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its inhibition of lactate dehydrogenase affects the glycolytic pathway, leading to changes in metabolite levels and metabolic flux . Additionally, its interaction with diols can influence other metabolic pathways that rely on these molecules .
Transport and Distribution
Within cells and tissues, [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its ability to form covalent bonds with target molecules, affecting its accumulation and activity within cells .
Subcellular Localization
The subcellular localization of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interaction with diols can target it to cellular membranes or other structures where these molecules are abundant . This localization is essential for its role in modulating enzyme activity and cellular metabolism.
Propriétés
IUPAC Name |
[2-[(4-fluorophenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZAIIMLGZJOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441660.png)

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441664.png)
![3-[2-Bromo-4-(tert-butyl)phenoxy]azetidine](/img/structure/B1441665.png)
![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)
![3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride](/img/structure/B1441667.png)
![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)



![4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441677.png)

